molecular formula C16H16O2S2 B14310056 {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene CAS No. 113881-68-8

{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene

Cat. No.: B14310056
CAS No.: 113881-68-8
M. Wt: 304.4 g/mol
InChI Key: ULZGSAKKZIDDKK-UHFFFAOYSA-N
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Description

{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a butenyl sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene typically involves the reaction of benzenesulfonyl chloride with a suitable butenyl sulfanyl precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents at low temperatures.

    Substitution: Amines or thiols; reactions may require catalysts like palladium or copper and are performed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Benzenesulfonyl)prop-1-en-2-yl]sulfanyl}benzene
  • {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}toluene

Uniqueness

{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

113881-68-8

Molecular Formula

C16H16O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-(benzenesulfonyl)but-1-en-2-ylsulfanylbenzene

InChI

InChI=1S/C16H16O2S2/c1-13(19-15-9-5-3-6-10-15)14(2)20(17,18)16-11-7-4-8-12-16/h3-12,14H,1H2,2H3

InChI Key

ULZGSAKKZIDDKK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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